Ac2-26 TFA: The AnxA1 Mimetic for Pro-Resolving Immunopharmacology
Ac2-26 TFA: The AnxA1 Mimetic for Pro-Resolving Immunopharmacology
Technical Guide & Experimental Framework
Executive Summary
Ac2-26 TFA is the N-terminal peptide pharmacophore (residues 2–26) of the glucocorticoid-regulated protein Annexin A1 (AnxA1) .[1] Unlike traditional anti-inflammatories that simply inhibit enzymatic cascades (e.g., COX inhibitors), Ac2-26 acts as a Resolution Agonist . It actively engages the Formyl Peptide Receptor 2 (FPR2/ALX) to switch immune cells from a pro-inflammatory state to a pro-resolving phenotype.[2]
This guide provides a rigorous technical analysis of Ac2-26, focusing on its signaling architecture, handling of the Trifluoroacetate (TFA) counterion, and validated protocols for evaluating its efficacy in neutrophil migration and macrophage efferocytosis.
Molecular Profile & Physicochemical Properties
The bioactivity of AnxA1 resides primarily in its N-terminal alpha-helical domain. Ac2-26 retains the ability to insert into phospholipid bilayers and interact with G-Protein Coupled Receptors (GPCRs), specifically FPR2/ALX.
| Property | Specification |
| Sequence | Ac-Ala-Met-Val-Ser-Glu-Phe-Leu-Lys-Gln-Ala-Trp-Phe-Ile-Glu-Asn-Glu-Glu-Gln-Glu-Tyr-Val-Gln-Thr-Val-Lys-OH |
| Formula | C₁₄₂H₂₁₁N₃₁O₄₅S |
| Molecular Weight | ~3050.36 g/mol (Free base) |
| Counterion | Trifluoroacetate (TFA) .[1][3] Standard synthesis yields TFA salts. |
| Solubility | Soluble in water/PBS (up to 1 mg/mL).[4] pH adjustment often required due to TFA. |
| Target Receptor | FPR2/ALX (Primary), FPR1 (Secondary/Low affinity) |
The "TFA Trap" in Experimental Design
Critical Insight: Most commercial Ac2-26 is supplied as a TFA salt.
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The Risk: TFA is cytotoxic at high concentrations and can acidify cell culture media, leading to false positives in apoptosis assays or metabolic inhibition.
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The Fix: For sensitive cell-based assays (e.g., primary neuron or stem cell cultures), use Ac2-26 Acetate or perform a buffer exchange. For in vivo work, the buffering capacity of blood is usually sufficient to neutralize the TFA, provided the injection volume is low.
Mechanistic Pharmacology: The FPR2/ALX Axis
Ac2-26 functions as a "biased agonist" or specific modulator of FPR2. Upon binding, it triggers a distinct signaling cascade that differs from the receptor's response to bacterial formyl peptides.
Key Signaling Outcomes:
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Inhibition of Neutrophil Extravasation: Reduces L-selectin shedding and CD11b/CD18 integrin activation, preventing firm adhesion to the endothelium.
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Promotion of Efferocytosis: Stimulates macrophages to engulf apoptotic neutrophils (a non-phlogistic clearance).
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Cytokine Suppression: Downregulates NF-κB signaling, reducing IL-1β and TNF-α secretion.
Pathway Visualization
The following diagram illustrates the signal transduction pathway activated by Ac2-26, highlighting the divergence between pro-survival (Akt/ERK) and anti-inflammatory (NF-κB inhibition) nodes.
Caption: Ac2-26 binds FPR2, triggering Gi-protein mediated signaling that enhances resolution (efferocytosis) while suppressing inflammatory transcription (NF-κB).
Validated Experimental Protocols
Protocol A: Neutrophil Adhesion Assay (In Vitro)
Objective: Quantify the ability of Ac2-26 to inhibit neutrophil adhesion to activated endothelial cells.
Expertise Note: Causality is established by using Boc2 (N-t-Boc-Phe-Leu-Phe-Leu-Phe), a specific FPR antagonist. If Boc2 reverses the Ac2-26 effect, the mechanism is FPR-dependent.[5][6]
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Endothelial Seeding: Culture HUVECs (Human Umbilical Vein Endothelial Cells) to confluence in 96-well plates.
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Activation: Stimulate HUVECs with TNF-α (10 ng/mL) for 4 hours to upregulate ICAM-1/VCAM-1.
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Peptide Treatment:
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Test Group: Pre-treat neutrophils (isolated from healthy donors) with Ac2-26 (10 µM) for 15 mins at 37°C.
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Control: Vehicle (PBS).[6]
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Validation Control: Pre-treat with Boc2 (10 µM) + Ac2-26 (10 µM).
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Adhesion: Add neutrophils (1x10⁵/well) to the HUVEC monolayer. Incubate for 30 mins.
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Wash & Quantify: Gently wash 3x with PBS to remove non-adherent cells. Quantify adherent cells using MPO assay or Calcein-AM fluorescence.
Protocol B: Macrophage Efferocytosis Assay
Objective: Measure the clearance of apoptotic neutrophils by macrophages (Resolution Index).
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Macrophage Prep: Differentiate THP-1 monocytes or isolate Bone Marrow Derived Macrophages (BMDM). Plate in 24-well dishes.
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Apoptotic Target Prep: Isolate neutrophils and induce apoptosis (culture for 20h or UV irradiate). Label with a fluorescent dye (e.g., pHrodo Red - fluoresces only upon phagosome acidification).
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Treatment: Treat macrophages with Ac2-26 (1 µM - 10 µM) for 1 hour.
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Co-culture: Add apoptotic neutrophils to macrophages (Ratio 5:1). Incubate for 1-2 hours.
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Analysis: Wash away unengulfed neutrophils. Analyze macrophages via Flow Cytometry or Fluorescence Microscopy.
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Readout: % of Macrophages positive for pHrodo Red.
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Therapeutic Applications & Data Summary
Ac2-26 has shown robust efficacy in preclinical models of sterile inflammation and ischemia-reperfusion injury (IRI).
| Disease Model | Dose / Route | Key Findings | Mechanism Cited |
| Myocardial IRI | 1 mg/kg (i.v.) pre-reperfusion | Reduced infarct size by ~40%; preserved LV function. | FPR2-mediated inhibition of neutrophil infiltration.[1][7] |
| Acute Lung Injury | 200 µ g/mouse (intranasal) | Decreased pulmonary edema and BALF protein; reduced MPO activity. | Downregulation of MAPK/NF-κB; reduced cytokines.[5][6] |
| Atherosclerosis | Nanoparticle delivery | Stabilized plaques; increased collagen cap thickness. | Enhanced efferocytosis of apoptotic foam cells. |
| Arthritis | 100 µ g/intra-articular | Reduced joint swelling and cartilage erosion. | Inhibition of synovial leukocyte trafficking. |
Challenges & Optimization
Stability & Proteolysis
Ac2-26 is a peptide and susceptible to rapid degradation by peptidases (half-life < 10 mins in plasma).
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Solution: For in vivo longevity, researchers utilize PEGylation or encapsulation in Liposomes/Nanoparticles .[8]
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Alternative: Ac2-12 is a truncated version that retains receptor binding but may have different stability profiles.
The "Bell-Shaped" Dose Response
Ac2-26 often exhibits a bell-shaped dose-response curve.
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Low Dose (nM - low µM): Pro-resolving, specific FPR2 activation.
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High Dose (>50 µM): Loss of specificity, potential desensitization of the receptor, or off-target effects on FPR1.
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Recommendation: Always perform a dose-response titration (0.1, 1, 10, 30 µM) in new assays.
References
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Perretti, M., & Gavins, F. N. (2003). Annexin 1: an endogenous anti-inflammatory protein.[1] News in Physiological Sciences. Link
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Leoni, G., et al. (2015).[1] Annexin A1-containing extracellular vesicles and polymeric nanoparticles promote epithelial wound repair.[1] Journal of Clinical Investigation. Link
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Gavins, F. N., et al. (2012). Annexin A1 N-Terminal Derived Peptide Ac2-26 Exerts Chemokinetic Effects on Human Neutrophils.[9] Frontiers in Immunology. Link
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Sugimoto, M. A., et al. (2016). Annexin A1/Formyl Peptide Receptor 2 Pathway Mediates the Insulin-Sensitizing Effect of Ac2-26 in Diet-Induced Obesity. Journal of Immunology. Link
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Liao, Y., et al. (2017). Ac2-26, an Annexin A1 Peptide, Attenuates Ischemia-Reperfusion-Induced Acute Lung Injury.[3][5][6][10][11] International Journal of Molecular Sciences. Link
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Fredman, G., et al. (2015). Targeted nanoparticles containing the proresolving peptide Ac2-26 protect against advanced atherosclerosis in collagen-induced arthritis. Science Translational Medicine. Link
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- 1. Ac2-26 peptide [novoprolabs.com]
- 2. researchgate.net [researchgate.net]
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- 5. Ac2-26, an Annexin A1 Peptide, Attenuates Ischemia-Reperfusion-Induced Acute Lung Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ac2-26, an Annexin A1 Peptide, Attenuates Ischemia-Reperfusion-Induced Acute Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Targeting the resolution pathway of inflammation using Ac2–26 peptide-loaded PEGylated lipid nanoparticles for the remission of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
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